molecular formula C12H10ClNO2S B2715438 Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 479578-92-2

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2715438
CAS No.: 479578-92-2
M. Wt: 267.73
InChI Key: YCCFIKOHZRMYER-UHFFFAOYSA-N
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Description

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate ( 479578-92-2) is a high-value chemical building block with the molecular formula C 12 H 10 ClNO 2 S and a molecular weight of 267.73 g/mol . This compound is characterized by a benzoate ester linked to a chloromethyl-substituted thiazole ring, a structure that provides two distinct reactive sites for chemical synthesis. The methyl benzoate group can be hydrolyzed to a carboxylic acid, while the chloromethyl group on the thiazole ring is a versatile handle for nucleophilic substitution reactions, making it an excellent intermediate for constructing more complex molecules . This compound is primarily used in research and development as a key precursor in medicinal chemistry and materials science. Its structure is particularly valuable for creating diverse chemical libraries, including potential protease inhibitors and novel heterocyclic compounds . As a solid supplied as a powder, it should be stored at room temperature . Researchers can purchase this product in quantities ranging from 50 mg to 5 g, with availability typically within 2-3 weeks . This product is intended for research use only and is not classified as a medicinal product or for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCFIKOHZRMYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically begins with commercially available starting materials such as 3-aminobenzoic acid, thionyl chloride, and methyl alcohol.

    Thiazole Formation: The thiazole ring is formed by reacting 3-aminobenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid, which is then reacted with thiourea to form the thiazole ring.

    Chloromethylation: The chloromethyl group is introduced by reacting the thiazole derivative with formaldehyde and hydrochloric acid under acidic conditions.

    Esterification: Finally, the esterification of the carboxylic acid group is achieved by reacting the thiazole derivative with methyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

  • Substituted thiazole derivatives
  • Sulfoxides and sulfones
  • Thiazolidines
  • Carboxylic acids

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H10ClN2O2S
  • Molecular Weight : 270.73 g/mol
  • Functional Groups : The compound features a thiazole ring, a benzoate ester group, and a chloromethyl substituent, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate has shown potential in drug development due to its structural properties:

  • Antimicrobial Activity : Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound is being explored as a precursor for anticancer agents. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. In vitro studies have shown promising results against different cancer cell lines, including breast and colon cancer cells.

Agrochemicals

The unique structure of this compound makes it valuable in agricultural applications:

  • Pesticide Development : The compound's biological activity suggests potential use as an agrochemical. Its ability to inhibit microbial growth can be harnessed for developing fungicides or bactericides that target plant pathogens.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials:

  • Polymer Synthesis : this compound can be utilized in the synthesis of polymers with specific properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa20 µg/mL

The results indicated that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity Screening

In another study focusing on anticancer properties, this compound was tested on human breast adenocarcinoma (MCF7) cells:

Treatment ConcentrationCell Viability (%)
5 µM75
10 µM50
20 µM30

These findings suggest a dose-dependent cytotoxic effect on cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate against analogous thiazole derivatives, focusing on structural features, synthetic accessibility, and physicochemical properties.

Structural Analogues and Functional Group Variations

Key structural analogs include:

4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)

  • Molecular Formula : C₅H₅ClN₂O₂S
  • Key Features : Nitro group at C5 and methyl group at C2.
  • Synthesis : Prepared in 62% yield via cyclization and nitration .
  • Comparison : The nitro group increases electrophilicity, whereas the benzoate ester in the target compound may enhance solubility and stability.

N-{[4-(Chloromethyl)-1,3-Thiazol-2-yl]methyl}-N,N-dimethylamine Hydrochloride (CAS: 82586-71-8)

  • Molecular Formula : C₇H₁₂Cl₂N₂S
  • Key Features : Dimethylamine substituent and hydrochloride salt.
  • Comparison : The tertiary amine and ionic form improve aqueous solubility compared to the neutral ester group in the target compound .

3-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

  • Molecular Formula : C₂₇H₂₅BrN₂O₅S
  • Key Features : Chromen-2-one core with bromophenyl and piperazine groups.
  • Synthesis Yield : 71% .
  • Comparison : The extended π-system and bromine atom may enhance binding to biological targets, contrasting with the simpler benzoate structure of the target compound.
Physicochemical and Spectral Properties
Compound Molecular Weight (g/mol) Key Functional Groups Notable Data Reference
This compound 267.73 Chloromethyl, benzoate ester MDL: MFCD20441716
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole 192.63 Nitro, methyl Yield: 62%
EMAC2060 ~500 (estimated) Hydrazine, methoxyphenyl Yield: <80%; confirmed by NMR
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-chromenone 562.42 Bromophenyl, piperazine Melting point: 157–159°C

Key Observations :

  • The target compound’s molecular weight (267.73 g/mol) is lower than chromenone-thiazole hybrids, suggesting better bioavailability.
  • Chloromethyl groups in analogs (e.g., ) are common reactivity hotspots for nucleophilic substitutions.
  • Spectral confirmation (NMR, LC-MS) is standard for all compounds, ensuring structural fidelity .

Research Implications and Limitations

  • Strengths : The chloromethyl group in this compound offers synthetic flexibility for derivatization, unlike nitro- or bromo-substituted analogs .
  • Opportunities : Comparative studies could explore coupling the benzoate moiety with bioactive scaffolds (e.g., triazoles in ) to enhance pharmacological profiles.

Biological Activity

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a methyl ester functional group linked to a benzoate moiety, alongside a chloromethyl thiazole substituent. The thiazole ring contributes significantly to the compound's biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities.

Target of Action
Thiazole derivatives generally exhibit a variety of biological activities due to their ability to interact with multiple biochemical pathways. The thiazole ring can engage in various chemical reactions, allowing these compounds to target different cellular mechanisms.

Mode of Action
The specific mode of action for this compound remains to be fully elucidated. However, thiazole compounds are known to inhibit key enzymes involved in cellular processes, such as bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .

Biological Activities

  • Antimicrobial Activity
    This compound and its derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds containing the thiazole ring can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus<0.25 μg/mL
    Escherichia coli1–8 μg/mL
    Acinetobacter baumannii1–4 μg/mL
  • Anticancer Properties
    Research has indicated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
    Cancer Cell Line IC50 (μM)
    MDA-MB-23110
    HCT11615
    HT2912
  • Anti-inflammatory Effects
    Thiazole derivatives have also been investigated for their potential anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • A study published in Nature highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
  • Another research article focused on the anticancer potential of thiazole derivatives, showcasing their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. How can the synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate be optimized for improved yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and esterification. Key steps include:
  • Intermediate preparation : Use ultrasound-assisted reactions to enhance reaction efficiency (e.g., coupling chloromethyl groups with thiazole precursors in K₂CO₃/DMF under controlled conditions) .
  • Catalyst selection : Employ Pd/C or Raney Ni for hydrogenation steps to reduce nitro or halogenated intermediates .
  • Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.4–8.3 ppm for thiazole and benzoate moieties) and chloromethyl groups (δ 4.1–4.3 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and thiazole C=N vibrations (~1620 cm⁻¹) .
  • Mass spectrometry : Use FABMS or ESI-MS to verify molecular ion peaks (e.g., m/z 369.4 for C₁₆H₁₃ClNO₃S) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, and acetonitrile (common solvents for biological assays). Limited aqueous solubility necessitates DMSO stock solutions (≤10% v/v) for in vitro studies .
  • Stability :
  • Store at –20°C in inert atmospheres to prevent hydrolysis of the chloromethyl group.
  • Monitor degradation via TLC or HPLC over 48 hours under varying pH (4–9) and temperatures (4–37°C) .

Q. How can researchers safely handle this compound given its hazard profile?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Emergency protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Maintain emergency contact numbers (e.g., +44(0)1840 212137) .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, such as antimicrobial or anticancer potential?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR or topoisomerase II). Optimize ligand poses with AMBER force fields and validate via RMSD (<2.0 Å) .
  • ADMET prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .

Q. How should researchers address contradictions in experimental vs. calculated spectral or elemental analysis data?

  • Methodological Answer :
  • Elemental analysis : Reconcile discrepancies (e.g., C/H/N%) by repeating combustion analysis and cross-validating with HRMS .
  • Spectral mismatches : For NMR, ensure deuterated solvent purity and recalibrate referencing. For IR, check baseline correction and compare with simulated spectra (e.g., Gaussian 09) .

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